

spectroscopic analysis (1H NMR, 13C NMR, FT-IR) of 2-Hydroxy-6-methylbenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-6-methylbenzaldehyde

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A Comparative Spectroscopic Analysis of 2-Hydroxy-6-methylbenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of organic molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for elucidating molecular structures. This guide provides a detailed spectroscopic analysis of **2-Hydroxy-6-methylbenzaldehyde**, comparing its spectral features with those of related benzaldehyde derivatives to offer insights into the effects of substituent groups on their spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for **2-Hydroxy-6-methylbenzaldehyde** and selected alternative compounds for comparison.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Ar-H	-CHO	-OH	-CH ₃
2-Hydroxy-6-methylbenzaldehyde	7.42 (t), 6.90 (d), 6.78 (d)	10.33 (s)	11.85 (s)	2.58 (s)
Salicylaldehyde (2-Hydroxybenzaldehyde)	7.50-6.80 (m)	9.88 (s)	11.05 (s)	-
Benzaldehyde	7.90-7.50 (m)	10.00 (s)	-	-
4-Methylbenzaldehyde	7.75 (d), 7.30 (d)	9.95 (s)	-	2.43 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O	Ar-C (Substituted)	Ar-C (Unsubstituted)	-CH ₃
2-Hydroxy-6-methylbenzaldehyde	196.5	161.5 (C-OH), 140.8 (C-CH ₃), 121.8 (C-CHO)	135.5, 129.8, 118.0	20.1
Salicylaldehyde (2-Hydroxybenzaldehyde)	196.4	161.4 (C-OH), 119.9 (C-CHO)	136.6, 133.5, 119.5, 117.6	-
Benzaldehyde	192.3	136.5 (C-CHO)	134.4, 129.7, 129.0	-
4-Methylbenzaldehyde	192.1	145.1 (C-CH ₃), 134.3 (C-CHO)	129.8, 129.7	21.8

Table 3: FT-IR Spectroscopic Data (Characteristic Peaks in cm^{-1})

Compound	$\nu(\text{O-H})$	$\nu(\text{C-H})$ aromatic	$\nu(\text{C=O})$	$\nu(\text{C-O})$
2-Hydroxy-6-methylbenzaldehyde	~3000-3400 (broad)	~3050	~1650	~1250
Salicylaldehyde (2-Hydroxybenzaldehyde)	~3000-3400 (broad)	~3060	~1665	~1280
Benzaldehyde	-	~3063	~1703	-
4-Methylbenzaldehyde	-	~3030	~1701	-

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C nuclei.

- **Sample Preparation:** Approximately 5-10 mg of the analyte was dissolved in 0.5 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) was added as an internal standard ($\delta = 0.00$ ppm).
- **^1H NMR Acquisition:** The sample was placed in a 5 mm NMR tube. The spectrum was acquired with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. Typically, 16 scans were accumulated for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum was obtained using a 45° pulse angle with a relaxation delay of 2.0 seconds. The number of scans ranged from 512 to 1024,

depending on the sample concentration.

- Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. The resulting spectra were phase-corrected and calibrated against the TMS signal.

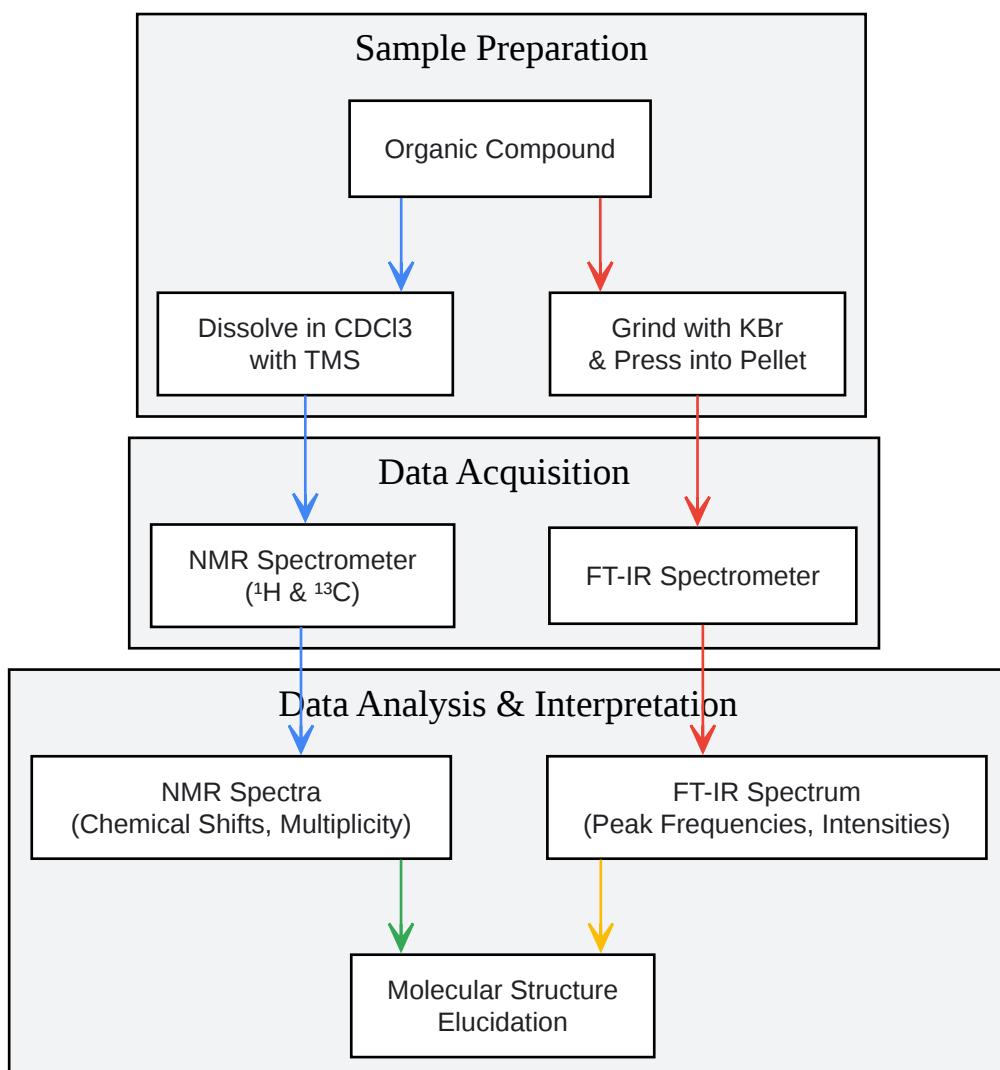
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the solid sample was ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder was obtained.
 - A portion of the mixture was transferred to a pellet-forming die.
 - The die was placed in a hydraulic press and a pressure of 7-8 tons was applied for 2-3 minutes to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - A background spectrum of the empty sample compartment was recorded.
 - The KBr pellet containing the sample was placed in a sample holder in the IR beam path.
 - The spectrum was recorded in the range of $4000-400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Typically, 16 scans were co-added to improve the signal-to-noise ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow of Spectroscopic Analysis.

Discussion and Comparison

The spectroscopic data reveals distinct features for **2-Hydroxy-6-methylbenzaldehyde** when compared to its analogs.

In the ¹H NMR spectrum, the aldehydic proton of **2-Hydroxy-6-methylbenzaldehyde** appears at a relatively downfield chemical shift (10.33 ppm) due to the electron-withdrawing effect of the carbonyl group. The phenolic hydroxyl proton is observed at an even further downfield position (11.85 ppm), indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl.

oxygen. The presence of the methyl group at the 6-position influences the chemical shifts of the aromatic protons through its electron-donating nature.

The ^{13}C NMR spectrum shows the carbonyl carbon at 196.5 ppm, which is characteristic for aromatic aldehydes. The positions of the aromatic carbon signals are influenced by the hydroxyl, methyl, and aldehyde substituents. The upfield shift of the methyl carbon (20.1 ppm) is typical for an alkyl group attached to an aromatic ring.

The FT-IR spectrum of **2-Hydroxy-6-methylbenzaldehyde** displays a broad absorption band for the hydroxyl group, confirming the presence of hydrogen bonding. The carbonyl stretching frequency is observed at a lower wavenumber ($\sim 1650 \text{ cm}^{-1}$) compared to benzaldehyde ($\sim 1703 \text{ cm}^{-1}$), which is also a consequence of the intramolecular hydrogen bonding that weakens the C=O bond.

By comparing the spectral data of **2-Hydroxy-6-methylbenzaldehyde** with salicylaldehyde, benzaldehyde, and 4-methylbenzaldehyde, researchers can gain a deeper understanding of how the type and position of substituents on the benzene ring affect the electronic environment and, consequently, the spectroscopic signatures of these molecules. This comparative approach is crucial for the unambiguous identification and characterization of novel compounds in drug discovery and development.

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